Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine
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Description
Rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-amine, commonly known as racemic triazole nucleoside, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a nucleoside analog that has been found to exhibit antiviral activity against a range of viruses, including HIV-1, HCV, and influenza A virus. In
Scientific Research Applications
Industrial and Synthetic Applications
Agriculture and Pharmaceuticals : 1,2,4-triazoles, a class related to the specified compound, are extensively used in agriculture and pharmaceutical industries. They form the basis for various agrochemicals, including fungicides and plant growth regulators, and pharmaceuticals, illustrating their broad utility in fine organic synthesis. This underscores the role of such compounds in producing critical materials for these sectors (Nazarov et al., 2021).
Synthesis of Novel Compounds : The compound and its derivatives have been pivotal in the development of new drugs with diverse biological activities. Their structural variation offers numerous opportunities for the synthesis of new chemical entities with potential therapeutic applications, reflecting the ongoing interest in these compounds for drug discovery (Ferreira et al., 2013).
Environmental and Material Science
Eco-Friendly Synthesis : Advances in the eco-friendly synthesis of 1,2,3-triazoles through copper-catalyzed azide-alkyne cycloadditions have been noted. These methodologies highlight the importance of sustainable chemical processes in producing compounds with significant biological activities, offering a greener approach to triazole synthesis (de Souza et al., 2019).
Corrosion Inhibition : 1,2,3-triazole derivatives have shown promise as corrosion inhibitors for metals and alloys, emphasizing their potential in protecting infrastructure and machinery against degradation. This application is particularly relevant in industries where corrosion resistance is paramount for safety and longevity (Hrimla et al., 2021).
properties
IUPAC Name |
(3S,4R)-4-(triazol-1-yl)oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGJMZVGJMDBZ-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CN=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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